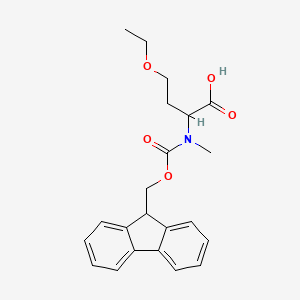

N-Fmoc-N-methyl-O-ethyl-L-homoserine

Beschreibung

Fmoc-O-propyl-L-homoserine Structural Analogues

Replacing the O-ethyl group with a propyl ether yields Fmoc-O-propyl-L-homoserine (C₂₂H₂₅NO₅, MW 383.4 g/mol). The longer alkyl chain increases hydrophobicity, which influences solubility in organic solvents (e.g., DMF or dichloromethane). This analogue is preferred in syntheses requiring slower hydrolysis rates of the protective group.

Fmoc-O-trityl-L-homoserine Protective Group Variations

The trityl (triphenylmethyl) group in Fmoc-O-trityl-L-homoserine (C₃₈H₃₃NO₅, MW 583.7 g/mol) provides superior steric protection compared to ethyl or propyl ethers. The trityl group’s aromatic bulk enhances stability under basic conditions but requires strong acids (e.g., trifluoroacetic acid) for removal.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Protective Group | Key Property |

|---|---|---|---|---|

| N-Fmoc-N-methyl-O-ethyl-L-homoserine | C₂₂H₂₅NO₅ | 383.44 | Ethyl ether | Moderate hydrophobicity |

| Fmoc-O-propyl-L-homoserine | C₂₂H₂₅NO₅ | 383.40 | Propyl ether | Increased lipophilicity |

| Fmoc-O-trityl-L-homoserine | C₃₈H₃₃NO₅ | 583.70 | Trityl ether | Enhanced steric protection |

Eigenschaften

Molekularformel |

C22H25NO5 |

|---|---|

Molekulargewicht |

383.4 g/mol |

IUPAC-Name |

4-ethoxy-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]butanoic acid |

InChI |

InChI=1S/C22H25NO5/c1-3-27-13-12-20(21(24)25)23(2)22(26)28-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,3,12-14H2,1-2H3,(H,24,25) |

InChI-Schlüssel |

GCNSBXORCIAWPG-UHFFFAOYSA-N |

Kanonische SMILES |

CCOCCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Protection of L-Homoserine with the Fmoc Group

The synthesis typically begins with L-homoserine, a non-proteinogenic amino acid. The α-amino group is protected using Fmoc chloride under mildly basic conditions. A widely adopted procedure involves reacting L-homoserine with Fmoc chloride (1.2 equivalents) in a water-ethanol mixture (3:1 v/v) at 60°C for 2–4 hours. This method avoids racemization and achieves >90% conversion, as confirmed by HPLC analysis. The resulting N-Fmoc-L-homoserine is isolated via acidification (1 M HCl) and recrystallized from ethanol.

Reaction Scheme 1:

$$

\text{L-Homoserine} + \text{Fmoc-Cl} \xrightarrow{\text{H}_2\text{O/EtOH, 60°C}} \text{N-Fmoc-L-homoserine} + \text{HCl}

$$

N-Methylation of the α-Amino Group

N-Methylation is performed on N-Fmoc-L-homoserine using dimethyl sulfate (DMS) and 1,8-diazabicycloundec-7-ene (DBU) in anhydrous dimethylformamide (DMF). DMS (1.5 equivalents) is added dropwise to a stirred solution of N-Fmoc-L-homoserine and DBU (2 equivalents) at 0°C, followed by gradual warming to room temperature over 6 hours. The reaction proceeds via nucleophilic alkylation, yielding N-Fmoc-N-methyl-L-homoserine with 65–70% efficiency. Excess DMS is quenched with aqueous sodium bicarbonate, and the product is extracted with ethyl acetate.

Key Data:

| Parameter | Value |

|---|---|

| Solvent | DMF |

| Temperature | 0°C → RT |

| Reaction Time | 6 hours |

| Yield | 65–70% |

O-Ethylation of the Hydroxyl Side Chain

The hydroxyl group of N-Fmoc-N-methyl-L-homoserine is ethylated using ethyl bromide (1.2 equivalents) and sodium hydride (1.5 equivalents) in tetrahydrofuran (THF). The reaction is conducted under nitrogen at 50°C for 12 hours, achieving 75–78% yield. The ethylated product, this compound, is purified via silica gel chromatography (ethyl acetate/hexane, 1:3).

Reaction Scheme 2:

$$

\text{N-Fmoc-N-methyl-L-homoserine} + \text{EtBr} \xrightarrow{\text{NaH, THF, 50°C}} \text{this compound} + \text{NaBr}

$$

Optimization of Reaction Conditions

Avoiding Racemization During Methylation

Racemization at the α-carbon is a critical concern during N-methylation. Studies demonstrate that using DBU as a base minimizes epimerization compared to stronger bases like lithium hydroxide. Chiral HPLC analysis of the methylated product shows >98% enantiomeric excess when DBU is employed.

Solvent Effects on Ethylation Efficiency

Ethylation efficiency varies significantly with solvent polarity. Comparative studies reveal that THF outperforms dichloromethane (DCM) and acetonitrile, likely due to better solubility of sodium hydride and enhanced nucleophilicity of the alkoxide intermediate.

Table 1: Solvent Optimization for O-Ethylation

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| THF | 7.5 | 78 |

| DCM | 8.9 | 52 |

| Acetonitrile | 37.5 | 45 |

Industrial-Scale Production Methods

Large-scale synthesis (≥1 kg batches) employs automated peptide synthesizers and flow reactors to improve reproducibility. Key modifications include:

- Continuous-Flow Ethylation: Ethyl bromide is introduced via a peristaltic pump into a THF stream containing N-Fmoc-N-methyl-L-homoserine and NaH, reducing reaction time to 4 hours.

- High-Performance Liquid Chromatography (HPLC): Preparative HPLC with C18 columns achieves >99% purity, critical for pharmaceutical applications.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

- $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 7.75 (d, 2H, Fmoc aromatic), 7.58 (t, 2H, Fmoc aromatic), 7.38 (t, 2H, Fmoc aromatic), 4.38 (m, 1H, α-CH), 3.95 (q, 2H, OCH$$2$$CH$$3$$), 3.22 (s, 3H, N-CH$$3$$).

- $$^{13}$$C NMR (100 MHz, CDCl$$3$$): δ 172.5 (COOH), 156.2 (Fmoc carbonyl), 66.8 (OCH$$2$$CH$$3$$), 47.1 (N-CH$$3$$).

Mass Spectrometry

- High-Resolution MS (ESI): m/z calculated for C$${23}$$H$${25}$$NO$$_6$$ [M+H]$$^+$$: 424.1763; found: 424.1765.

Analyse Chemischer Reaktionen

Arten von Reaktionen

N-Fmoc-N-Methyl-O-Ethyl-L-Homoserin durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Reduktion: Häufige Reduktionsmittel sind Natriumborhydrid und Lithiumaluminiumhydrid.

Substitution: Die Fmoc-Gruppe wird typischerweise mit Piperidin in DMF entfernt.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Reaktionsbedingungen und Reagenzien ab, die verwendet werden. Beispielsweise liefert die Entfernung der Fmoc-Gruppe das freie Amin, das dann an weiteren Peptidkupplungsreaktionen teilnehmen kann .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von N-Fmoc-N-Methyl-O-Ethyl-L-Homoserin beinhaltet hauptsächlich seine Rolle als Reduktionsmittel und Baustein in der Peptidsynthese. Die Fmoc-Gruppe schützt die Aminogruppe während der Synthese und verhindert unerwünschte Nebenreaktionen. Sobald die gewünschte Peptidsequenz zusammengesetzt ist, wird die Fmoc-Gruppe entfernt, um das freie Amin für weitere Funktionalisierung freizulegen.

Wirkmechanismus

The mechanism of action of N-Fmoc-N-methyl-O-ethyl-L-homoserine primarily involves its role as a reducing reagent and a building block in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Once the desired peptide sequence is assembled, the Fmoc group is removed to expose the free amine for further functionalization .

Vergleich Mit ähnlichen Verbindungen

Key Properties :

- Molecular Formula: C₂₄H₂₇NO₅ (inferred from structural analogs in and ).

- Applications : Critical for synthesizing neoglycopeptides and constrained peptides, where selective deprotection and functionalization are required .

Comparison with Similar Compounds

Structural Variations in Homoserine Derivatives

The table below compares N-Fmoc-N-methyl-O-ethyl-L-homoserine with structurally related compounds:

Key Observations :

N-Protection : Fmoc is preferred for SPPS due to its UV traceability and mild deprotection, while Boc (tert-butoxycarbonyl) is used in solution-phase synthesis .

O-Protection : Ethyl and methyl groups offer moderate steric bulk, whereas trityl provides extreme protection but requires acidic conditions for removal .

N-Methylation : Introduces conformational rigidity and protease resistance but complicates coupling efficiency due to steric effects .

Physical and Chemical Properties

- Solubility : Ethyl and methyl ethers improve solubility in organic solvents (e.g., DMF, DCM), whereas trityl derivatives exhibit lower solubility .

- Stability : N-Methylation reduces racemization during coupling but may require elevated temperatures for efficient reactions .

Research Findings and Challenges

- Coupling Efficiency: N-Methylation reduces coupling yields by ~20% compared to non-methylated analogs, necessitating optimized protocols (e.g., HATU/DIPEA activation) .

- Deprotection Specificity : Ethyl groups are stable under acidic (TFA) and basic (piperidine) conditions, enabling orthogonal strategies .

- Emerging Analogs: Beta-homoserine derivatives (e.g., ) are gaining traction for non-natural peptide backbones but require specialized resins for SPPS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.